5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]-
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Overview
Description
5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- is a chemical compound known for its potential applications in medicinal chemistry, particularly as an inhibitor of HIV-1 integrase and ribonuclease H. This compound is part of a class of diketo acids that have shown promise in antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- typically involves a parallel solution-phase approach. This method allows for the efficient production of multiple analogues by varying the substituents on the pyrrole ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition, particularly HIV-1 integrase and ribonuclease H.
Medicine: It has potential as an antiviral agent, particularly in the treatment of HIV/AIDS.
Industry: It can be used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- involves the inhibition of specific enzymes. It acts as a dual inhibitor of HIV-1 integrase and ribonuclease H. By binding to the active sites of these enzymes, it prevents the integration of viral DNA into the host genome and the degradation of RNA, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid
- 6-Aryl-2,4-dioxo-5-hexenoic acids
Uniqueness
5-Hexenoic acid, 2,4-dioxo-6-[1-(phenylmethyl)-1H-pyrrol-2-yl]- is unique due to its specific structure, which allows it to act as a dual inhibitor of HIV-1 integrase and ribonuclease H. This dual inhibition is not commonly found in similar compounds, making it a valuable candidate for further research and development in antiviral therapies .
Properties
CAS No. |
692756-07-3 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
6-(1-benzylpyrrol-2-yl)-2,4-dioxohex-5-enoic acid |
InChI |
InChI=1S/C17H15NO4/c19-15(11-16(20)17(21)22)9-8-14-7-4-10-18(14)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,22) |
InChI Key |
PHOQCAGAUFCYHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)CC(=O)C(=O)O |
Origin of Product |
United States |
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